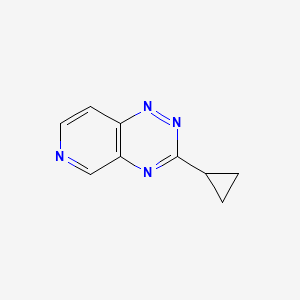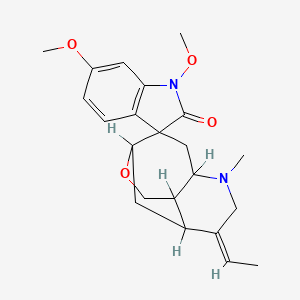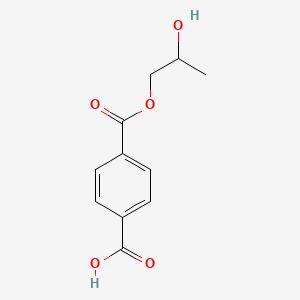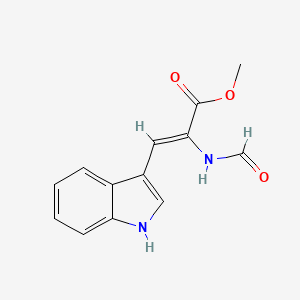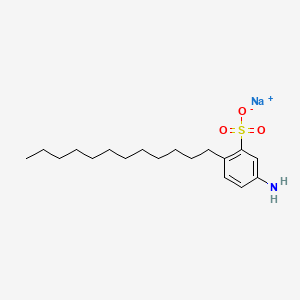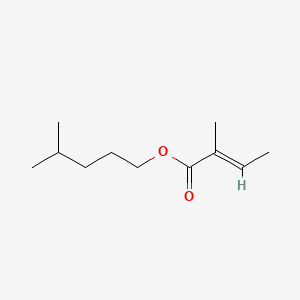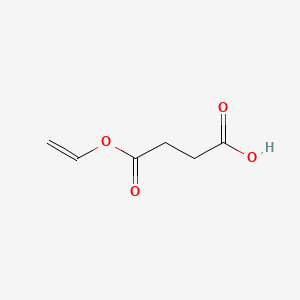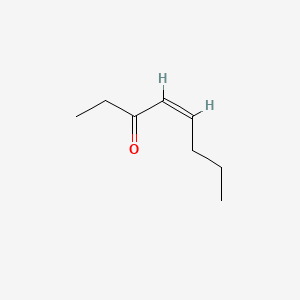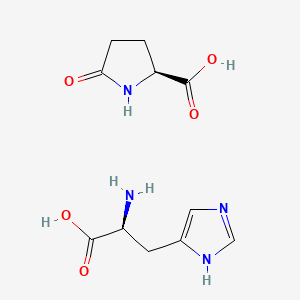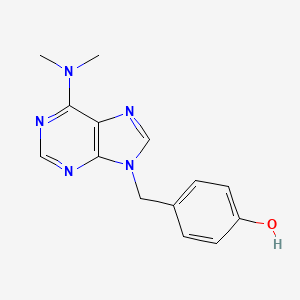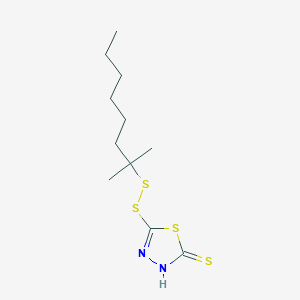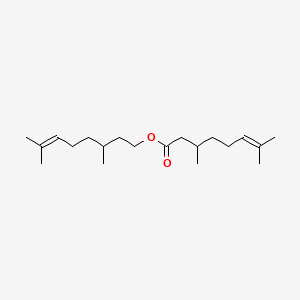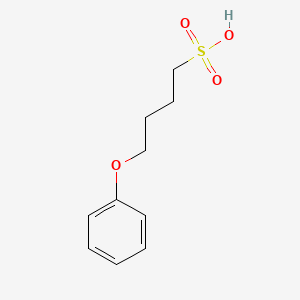![molecular formula C10H19NO2 B12664331 1,4-Dioxaspiro[4.4]nonane-6-propylamine CAS No. 83711-58-4](/img/structure/B12664331.png)
1,4-Dioxaspiro[4.4]nonane-6-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[44]nonane-6-propylamine is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms in a dioxane ring fused to a nonane ring with a propylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propylamine can be synthesized through several methods. One common approach involves the condensation of lactones with amines. For instance, the reaction of a γ-hydroxy carboxylic acid lactone with propylamine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires refluxing the mixture under controlled conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-6-propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but lacks the propylamine substituent.
1,4-Dioxaspiro[4.5]decane: Contains an additional carbon in the spiro ring, altering its chemical properties.
1,4-Dioxaspiro[5.5]undecane: Larger spiro ring system, used in different applications.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-propylamine is unique due to its specific spirocyclic structure combined with a propylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
83711-58-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-amine |
InChI |
InChI=1S/C10H19NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-8,11H2 |
InChI Key |
DZILJYMULWZSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


